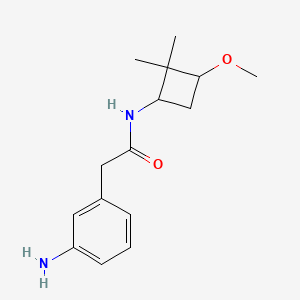
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide, commonly known as DMXAA, is a small molecule that has shown promising anti-tumor activity in pre-clinical studies. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is involved in the detection of viral and bacterial DNA and triggers the production of cytokines that activate the immune system. DMXAA is thought to mimic the presence of viral or bacterial DNA, leading to the activation of the STING pathway and subsequent cytokine production.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects in pre-clinical studies. These include the induction of cytokine production, inhibition of angiogenesis, and induction of tumor cell death. DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well-understood. However, DMXAA has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on DMXAA. These include the development of more effective synthesis methods, the identification of biomarkers that can predict response to DMXAA treatment, and the investigation of combination therapies that may enhance its anti-tumor activity. Additionally, there is ongoing research into the use of DMXAA in combination with immunotherapy, which may have synergistic effects in the treatment of cancer.
Synthesis Methods
DMXAA can be synthesized through a multi-step process involving the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 3-methoxy-2,2-dimethylcyclobutanone followed by the addition of an amine group to form the final product.
Scientific Research Applications
DMXAA has been extensively studied for its potential anti-tumor activity. Pre-clinical studies have shown that DMXAA can induce tumor cell death through the activation of the immune system, specifically by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, a process known as angiogenesis.
properties
IUPAC Name |
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2)12(9-13(15)19-3)17-14(18)8-10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,16H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAGHWKHQVUBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OC)NC(=O)CC2=CC(=CC=C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)-N-(3-methoxy-2,2-dimethylcyclobutyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
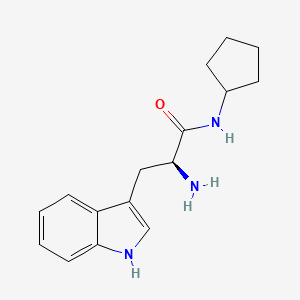
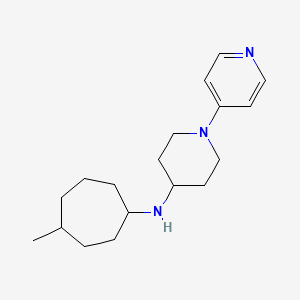
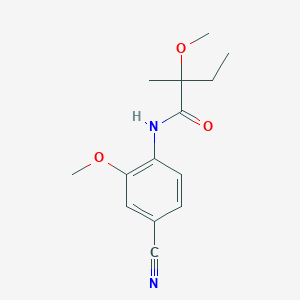
![(2S)-2-[(2-ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633154.png)
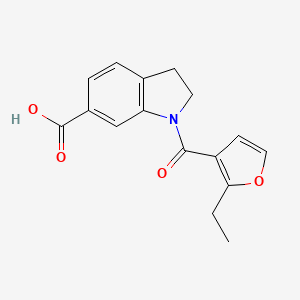
![2-[(2-Ethylfuran-3-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6633165.png)
![2-ethyl-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B6633169.png)
![5-[(2-Methyloxan-4-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B6633181.png)
![3-[(1-Methylcyclobutyl)methylsulfamoylmethyl]benzoic acid](/img/structure/B6633184.png)
![4-[[1-(2-methoxyethyl)cyclopropyl]methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6633187.png)
![2-Methyl-6-[1-(oxan-4-yl)ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B6633196.png)
![N-(3-ethoxycyclobutyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6633208.png)
![3-[1-[(3-Methoxycyclobutyl)carbamoyl]piperidin-2-yl]propanoic acid](/img/structure/B6633214.png)